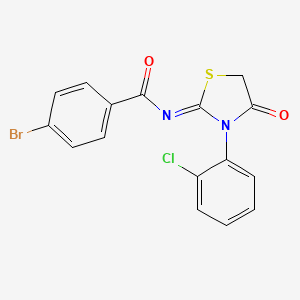
(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
作用机制
Mode of Action
Based on its structural similarity to other benzamide derivatives, it might interact with its targets through the formation of hydrogen bonds and hydrophobic interactions
Biochemical Pathways
Benzamide derivatives have been shown to have a wide range of biological activities, including antitumoral and anticonvulsive activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The bromine and chlorine substituents might also affect its metabolic stability and excretion .
Result of Action
Based on its structural similarity to other benzamide derivatives, it might exhibit a range of biological activities, including anti-inflammatory, analgesic, and possibly anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH could potentially lead to the deprotonation or protonation of the compound, altering its structure and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chlorophenylthiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development. Additionally, its thiazolidinone ring is known to interact with various biological targets, further enhancing its therapeutic potential .
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials .
相似化合物的比较
Similar Compounds
- 4-bromo-N-(2-chlorophenyl)benzamide
- N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide
- 4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)aniline
Uniqueness
Compared to similar compounds, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide stands out due to its unique combination of a bromine atom and a thiazolidinone ringAdditionally, its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-11-7-5-10(6-8-11)15(22)19-16-20(14(21)9-23-16)13-4-2-1-3-12(13)18/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYZBYUCARLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
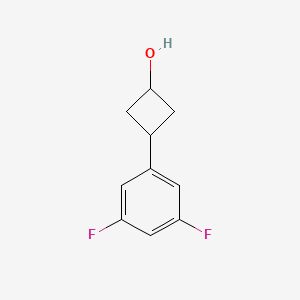
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
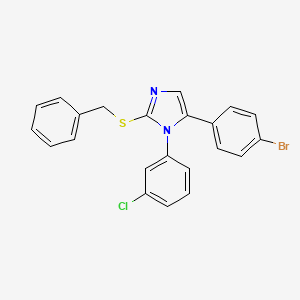
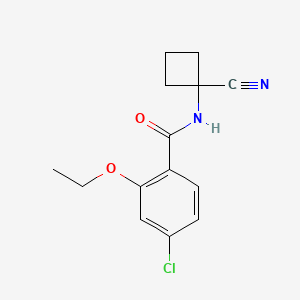
![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)
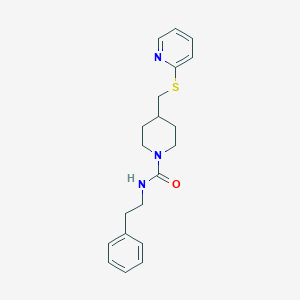
![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)
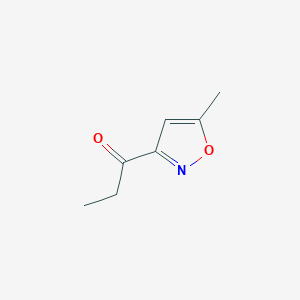
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)
![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2414670.png)
